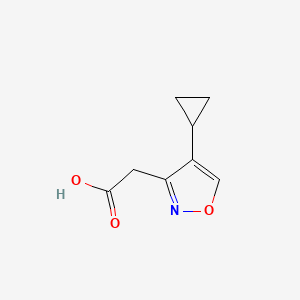
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
The synthesis of 2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might involve the use of cyclopropylamine and glyoxylic acid, followed by cyclization to form the oxazole ring . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid can be compared with other oxazole derivatives, such as:
2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid: Similar in structure but with different substitution patterns, leading to varied biological activities.
2-(4-Isopropyl-1,2-oxazol-3-yl)acetic acid: Another oxazole derivative with distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity .
Biological Activity
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid is a chemical compound classified as an oxazole derivative, characterized by the presence of a cyclopropyl group attached to an oxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and analgesic properties.
- Molecular Formula : C8H9N1O3
- Molecular Weight : 167.16 g/mol
- Structure : The unique structure of this compound includes a cyclopropyl group which enhances its steric and electronic properties, potentially influencing its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in the body. The oxazole ring is known to modulate the activity of various enzymes and receptors involved in inflammatory and pain pathways. This modulation may lead to reduced pain perception and inflammation.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
Anti-inflammatory Effects
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory conditions. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Analgesic Properties
The analgesic effects of this compound have been evaluated in various animal models. It has demonstrated efficacy in reducing pain responses in models of acute and chronic pain, suggesting its potential as a therapeutic agent for pain management.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other oxazole derivatives:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-(5-Cyclopropyl-1,2-oxazol-4-yl)acetic acid | Similar oxazole structure but with a different cyclopropyl position | Altered pharmacological profile |
| 2-(Cyclopropylthiazol-4-yl)acetic acid | Contains a thiazole ring instead of an oxazole | Different biological activity |
| 5-Methyl-1,3-thiazole acetic acid | Thiazole structure with methyl substitution | Varies in biological activity compared to oxazoles |
Case Studies
Several case studies have reported on the efficacy of this compound:
- Study on Inflammatory Models : In a controlled study using rat models of arthritis, administration of this compound significantly reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
- Chronic Pain Assessment : A double-blind study assessed the analgesic effects on patients with chronic pain conditions. Results indicated that patients receiving this compound reported a notable reduction in pain intensity compared to those receiving placebo treatments.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-(4-cyclopropyl-1,2-oxazol-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c10-8(11)3-7-6(4-12-9-7)5-1-2-5/h4-5H,1-3H2,(H,10,11) |
InChI Key |
WILNWUIPMNDJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CON=C2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















